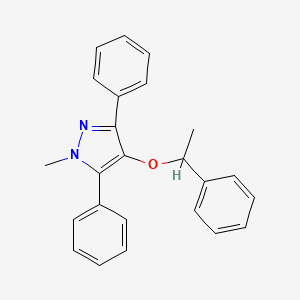
CID 78066295
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78066295 is a chemical compound registered in the PubChem database It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
The synthesis of CID 78066295 involves several steps, including specific reaction conditions and industrial production methods. The synthetic routes typically involve the use of advanced tandem mass spectrometry techniques to unveil structural details of the compound . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also employed for the quantification and identification of small molecules in research and industrial settings . These methods ensure the accurate and efficient production of this compound, making it suitable for various applications.
Análisis De Reacciones Químicas
CID 78066295 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include collision-induced dissociation (CID) fragment ions, which help unveil the structural details of the compound . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound may undergo oxidation to form specific oxidized products or reduction to yield reduced forms.
Aplicaciones Científicas De Investigación
CID 78066295 has a wide range of scientific research applications. It is used in metabolomics and lipidomics to identify bioactive metabolites and lipids . The compound’s unique properties make it valuable in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used for structural annotation and characterization of metabolites. In biology, it serves as a biomarker for phenotypic characterization. In medicine, it is employed in the development of new drugs and therapies. In industry, it is used for quality control and analysis of chemical products.
Mecanismo De Acción
The mechanism of action of CID 78066295 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target receptors and modulating their activity. For example, it may inhibit the action of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways . The detailed mechanism of action depends on the specific application and target of the compound.
Comparación Con Compuestos Similares
CID 78066295 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with comparable molecular structures and functional groups. For example, compounds with similar 2-dimensional (2-D) and 3-dimensional (3-D) neighboring sets in the PubChem database . The uniqueness of this compound lies in its specific structural features and the range of applications it offers. The comparison highlights the compound’s distinct properties and potential advantages over other similar compounds.
Propiedades
Fórmula molecular |
C19H16AsFIO |
|---|---|
Peso molecular |
481.2 g/mol |
InChI |
InChI=1S/C19H15AsFO.HI/c1-20(14-10-12-15(21)13-11-14)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20;/h2-13H,1H3;1H |
Clave InChI |
LVXHNXZMLAYVHS-UHFFFAOYSA-N |
SMILES canónico |
C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C4=CC=C(C=C4)F.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


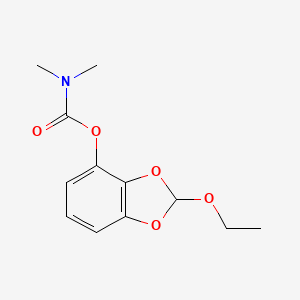

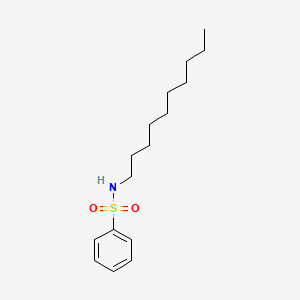
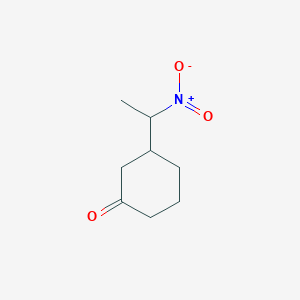
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)
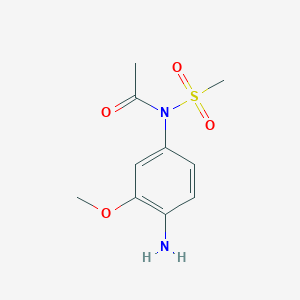

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
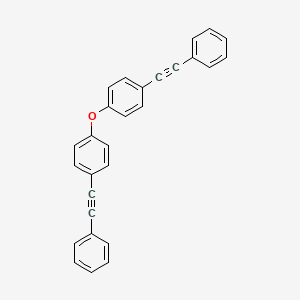
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)

